molecular formula C5H8F2O2 B2957873 [3-(Difluoromethyl)oxetan-3-yl]methanol CAS No. 1393688-82-8

[3-(Difluoromethyl)oxetan-3-yl]methanol

Cat. No.: B2957873
CAS No.: 1393688-82-8
M. Wt: 138.114
InChI Key: QRAZUHUBNRHJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Difluoromethyl)oxetan-3-yl]methanol: is a chemical compound with the molecular formula C5H8F2O2 and a molecular weight of 138.11 g/mol It is characterized by the presence of a difluoromethyl group attached to an oxetane ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Difluoromethyl)oxetan-3-yl]methanol typically involves the reaction of difluoromethyl-containing precursors with oxetane derivatives. One common method includes the use of difluoromethyl halides in the presence of a base to facilitate the formation of the difluoromethyl group on the oxetane ring. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, strong bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: [3-(Difluoromethyl)oxetan-3-yl]methanol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It can be used to modify drug candidates to improve their pharmacokinetic properties, such as metabolic stability and membrane permeability .

Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and structural features make it valuable in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism by which [3-(Difluoromethyl)oxetan-3-yl]methanol exerts its effects is primarily through its ability to participate in various chemical reactions, introducing the difluoromethyl group into target molecules. This modification can influence the molecular targets and pathways involved, such as enzyme inhibition or receptor binding, thereby altering the biological activity of the resulting compounds.

Comparison with Similar Compounds

  • [3-(Trifluoromethyl)oxetan-3-yl]methanol
  • [3-(Chloromethyl)oxetan-3-yl]methanol
  • [3-(Bromomethyl)oxetan-3-yl]methanol

Comparison: Compared to its analogs, [3-(Difluoromethyl)oxetan-3-yl]methanol is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can result in different reactivity and biological activity profiles, making it a valuable compound for specific applications where these properties are desired .

Properties

IUPAC Name

[3-(difluoromethyl)oxetan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2/c6-4(7)5(1-8)2-9-3-5/h4,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAZUHUBNRHJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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